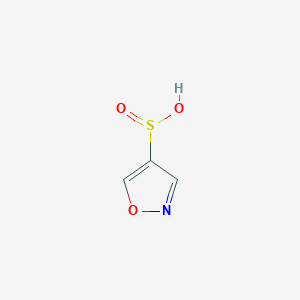
Dimethyl (Z)-2-(3-methoxyallylidene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (Z)-2-(3-methoxyallylidene)malonate is an organic compound with a complex structure that includes a methoxy group and a malonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (Z)-2-(3-methoxyallylidene)malonate typically involves the condensation of dimethyl malonate with 3-methoxyacrolein under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (Z)-2-(3-methoxyallylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group and malonate ester can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted malonates or methoxy derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (Z)-2-(3-methoxyallylidene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl (Z)-2-(3-methoxyallylidene)malonate involves its reactivity with various nucleophiles and electrophiles. The methoxy group and malonate ester provide sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester that lacks the methoxyallylidene group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl esters instead of methyl.
Methyl (Z)-2-(3-methoxyallylidene)malonate: A closely related compound with a similar structure but different ester groups.
Uniqueness
Dimethyl (Z)-2-(3-methoxyallylidene)malonate is unique due to the presence of the methoxyallylidene group, which imparts distinct reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C9H12O5 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
dimethyl 2-[(Z)-3-methoxyprop-2-enylidene]propanedioate |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4- |
Clave InChI |
NOBNTZJTOBIOHL-XQRVVYSFSA-N |
SMILES isomérico |
CO/C=C\C=C(C(=O)OC)C(=O)OC |
SMILES canónico |
COC=CC=C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)


![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)

![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)





